Lipophilicity Comparison: 2,5,8-Trimethylquinoline vs. 2,4,6-Trimethylquinoline
The calculated LogP value for 2,5,8-Trimethylquinoline is 3.29 [1]. In contrast, a representative alternative isomer, 2,4,6-Trimethylquinoline, is reported with a lower calculated LogP of 2.80 . This difference of 0.49 log units translates to a nearly 3-fold difference in theoretical partition coefficient (3.09x higher lipophilicity for the 2,5,8-isomer), which can significantly impact membrane permeability, solubility, and off-target binding profiles in biological assays.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 3.29 |
| Comparator Or Baseline | 2,4,6-Trimethylquinoline: LogP = 2.80 |
| Quantified Difference | ΔLogP = +0.49 (3.09x higher theoretical partition) |
| Conditions | Calculated values based on chemical structure and physicochemical property prediction algorithms. |
Why This Matters
This quantifiable difference in lipophilicity directly affects a compound's behavior in biological assays and separation science, making isomer selection a critical procurement decision for reproducible research.
- [1] Chembase. 2,5,8-trimethylquinoline (ChemBase ID: 805008). View Source
